N-cyclohexyl-N'-(1-methylhexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N’-(1-methylhexyl)urea is an organic compound with the molecular formula C14H28N2O. It is a member of the urea family, characterized by the presence of a urea functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(1-methylhexyl)urea typically involves the reaction of cyclohexylamine with 1-methylhexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+1-methylhexyl isocyanate→N-cyclohexyl-N’-(1-methylhexyl)urea
Industrial Production Methods
Industrial production methods for N-cyclohexyl-N’-(1-methylhexyl)urea are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(1-methylhexyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-cyclohexyl-N’-(1-methylhexyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(1-methylhexyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(1-methylbutyl)urea
- N-cyclohexyl-N’-(2-methylcyclohexyl)urea
- N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea
Uniqueness
N-cyclohexyl-N’-(1-methylhexyl)urea is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and 1-methylhexyl groups makes it particularly useful in certain research applications where similar compounds may not be as effective.
Properties
CAS No. |
303092-00-4 |
---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
1-cyclohexyl-3-heptan-2-ylurea |
InChI |
InChI=1S/C14H28N2O/c1-3-4-6-9-12(2)15-14(17)16-13-10-7-5-8-11-13/h12-13H,3-11H2,1-2H3,(H2,15,16,17) |
InChI Key |
DOHSYLIAVBYZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.